
tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a morpholine ring. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the reagent, which reacts with the amine under basic conditions to form the Boc-protected amine . The morpholine ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: Conversion of the formyl group to a carboxylic acid.
- Reduction: Transformation of the formyl group into a hydroxymethyl group.
- Substitution Reactions: The tert-butyl group can be replaced with other functional groups, enabling the synthesis of diverse morpholine derivatives.
Reaction Type | Example Product |
---|---|
Oxidation | tert-butyl 2-(carboxymethyl)-6-methylmorpholine-4-carboxylate |
Reduction | tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
Substitution | Various substituted morpholines depending on the nucleophile used |
Biology
Research indicates that this compound exhibits biological activity, particularly in its interactions with biomolecules. Studies have focused on its potential effects on Toll-like receptors (TLRs), which play a crucial role in the immune response.
Case Study: TLR Activation
A study investigated the compound's ability to activate TLR7 and TLR8, which are implicated in autoimmune diseases like lupus. In vitro assays demonstrated that administering varying doses of the compound could modulate immune responses in cell lines expressing these receptors.
Medicine
The compound is being explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its structural characteristics may enhance lipophilicity and stability, making it suitable for therapeutic applications.
Therapeutic Potential:
- Autoimmune Disorders: Investigated for treatment strategies targeting systemic lupus erythematosus (SLE) and other autoimmune conditions.
- Cancer Research: Potential applications in developing therapies that modulate immune responses against tumors.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The presence of the tert-butyl group and the morpholine ring can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl (2-aminoethyl)carbamate
Uniqueness: tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and its morpholine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative recognized for its potential biological activities. This compound, with the molecular formula C13H23N3O2 and a molecular weight of approximately 230 Da, features a morpholine ring that incorporates both amino and carboxylate functional groups. Its structural characteristics enhance its lipophilicity and stability, making it a candidate for various biochemical applications.
- Molecular Formula : C13H23N3O2
- Molecular Weight : 230 Da
- CAS Number : 2299231-05-1
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Investigated for its ability to inhibit tumor cell proliferation.
- Enzyme Inhibition : May act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities. For instance, it is hypothesized to interfere with DNA replication and protein synthesis in microbial cells, enhancing its antimicrobial properties.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth at certain concentrations.
- The mechanism was linked to the disruption of bacterial cell wall synthesis.
-
Anticancer Studies :
- In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways.
- Animal models revealed reduced tumor growth rates when treated with this compound compared to controls.
-
Enzyme Inhibition :
- The compound was tested as an inhibitor of Class I PI3K enzymes, which are implicated in various cancers. Results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anticancer |
Morpholine derivatives | Varies | General enzyme inhibition |
Other Aminomethyl Compounds | Varies | Limited antimicrobial activity |
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWPEONLURCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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